SU11606

Description

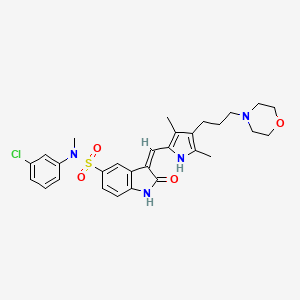

Structure

3D Structure

Properties

Molecular Formula |

C29H33ClN4O4S |

|---|---|

Molecular Weight |

569.1 g/mol |

IUPAC Name |

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(3-morpholin-4-ylpropyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide |

InChI |

InChI=1S/C29H33ClN4O4S/c1-19-24(8-5-11-34-12-14-38-15-13-34)20(2)31-28(19)18-26-25-17-23(9-10-27(25)32-29(26)35)39(36,37)33(3)22-7-4-6-21(30)16-22/h4,6-7,9-10,16-18,31H,5,8,11-15H2,1-3H3,(H,32,35)/b26-18- |

InChI Key |

JXOCDHNKTVLZLD-ITYLOYPMSA-N |

SMILES |

CC1=C(NC(=C1CCCN2CCOCC2)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |

Isomeric SMILES |

CC1=C(NC(=C1CCCN2CCOCC2)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |

Canonical SMILES |

CC1=C(NC(=C1CCCN2CCOCC2)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |

Appearance |

yellow solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SU11606; SU 11606; SU11606. |

Origin of Product |

United States |

Molecular Target Identification and Validation: the C Met Receptor Tyrosine Kinase

Physiological and Pathological Roles of c-MET Signaling in Cellular Processes

Influence on Angiogenesis and Apoptosis Regulation

The HGF/c-MET signaling axis is a significant contributor to tumor progression through its influence on angiogenesis and apoptosis. Activation of c-MET in endothelial cells can stimulate proliferation, migration, and the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govnih.gov

SU11606, also found in scientific literature as SU11274, has demonstrated the ability to counteract these pro-angiogenic effects. In preclinical studies, SU11274 inhibited HGF-induced tube formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, it has been shown to dose-dependently inhibit the spontaneous migration, chemotaxis, adhesion, and spreading of endothelial cells in multiple myeloma models. researchgate.net

In addition to its anti-angiogenic properties, SU11606 can induce apoptosis in cancer cells that are dependent on c-MET signaling. Treatment with SU11274 has been shown to induce caspase-dependent apoptosis in various cancer cell lines. medchemexpress.comselleckchem.com For instance, in non-small cell lung cancer (NSCLC) cells with wild-type p53, SU11274 treatment led to a significant increase in apoptosis. e-crt.orgnih.gov This pro-apoptotic effect is mediated through the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of the anti-apoptotic protein Bcl-2. e-crt.orgnih.govaacrjournals.org

Table 1: In Vitro Effects of SU11274 on Angiogenesis and Apoptosis

| Cell Line | Assay | Effect of SU11274 | Concentration | Reference |

|---|---|---|---|---|

| HUVECs | Tube Formation | Inhibition of HGF-induced tube formation | 5 µmol/l | nih.gov |

| HUVECs | Migration | Inhibition of HGF-induced migration | 5 µmol/l | nih.gov |

| Multiple Myeloma ECs | Migration | Dose-dependent inhibition | Not specified | researchgate.net |

| Multiple Myeloma ECs | Chemotaxis | Dose-dependent inhibition | Not specified | researchgate.net |

| A549 (NSCLC) | Apoptosis | ~50% induction of apoptosis | Not specified | e-crt.org |

| H69/H345 (SCLC) | Apoptosis | 24% induction of caspase-dependent apoptosis | 1 µM | medchemexpress.comselleckchem.com |

Oncogenic Aberrations of c-MET in Malignant Transformation and Tumor Progression

The oncogenic potential of c-MET is realized through various genetic and molecular aberrations that lead to its constitutive activation or overexpression. These alterations are found in a wide range of human cancers and are often associated with a more aggressive disease phenotype and poor prognosis. cancernetwork.comoncoscience.us

Key oncogenic aberrations of c-MET include:

Gene Amplification: An increased copy number of the MET gene leads to an abundance of c-MET receptors on the cell surface, resulting in ligand-independent activation and enhanced signaling. MET amplification is observed in various cancers, including lung, gastric, and colorectal cancers. targetedonc.commdpi.commdpi.com

Activating Mutations: Point mutations within the MET gene, particularly in the tyrosine kinase domain, can lead to constitutive activation of the receptor. These mutations are frequently found in hereditary and sporadic papillary renal cell carcinomas, as well as in a subset of other solid tumors. oncoscience.us

Exon 14 Skipping: Alterations that lead to the skipping of exon 14 in the MET mRNA result in a protein that lacks a critical regulatory domain. This impairs the normal degradation of the c-MET receptor, leading to its accumulation and prolonged signaling. cancernetwork.com

Gene Fusions: Chromosomal rearrangements can result in the fusion of the MET kinase domain with other genes, leading to the expression of a constitutively active fusion protein. cancernetwork.com

Overexpression: Increased transcription of the MET gene or enhanced protein stability can lead to an overabundance of the c-MET receptor, sensitizing cells to even low levels of HGF. mdpi.com

These aberrations transform the normally regulated c-MET signaling pathway into a potent oncogenic driver, promoting cell proliferation, survival, invasion, and metastasis. nih.govmdpi.com

Rationale for c-MET as a Promising Therapeutic Target in Preclinical Cancer Models

The critical role of aberrant c-MET signaling in driving cancer progression provides a strong rationale for the development of targeted inhibitors like SU11606. Preclinical studies have consistently demonstrated that inhibiting c-MET can effectively block tumor growth and metastasis in models dependent on this pathway.

SU11606 (SU11274) has been shown to be a selective and potent inhibitor of c-MET kinase activity. In cell-free assays, SU11274 exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for c-MET, with significantly less activity against other tyrosine kinases, indicating its high selectivity. medchemexpress.comselleckchem.com

In various cancer cell lines, SU11274 effectively inhibits HGF-dependent c-MET phosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. medchemexpress.comselleckchem.comresearchgate.net This inhibition of signaling translates into potent anti-proliferative effects. For example, SU11274 has demonstrated IC50 values for cell growth inhibition ranging from 0.8 to 6.5 µM in different cancer cell lines. medchemexpress.comselleckchem.com Furthermore, treatment with SU11274 can induce cell cycle arrest, typically at the G1 phase. medchemexpress.comselleckchem.comnih.gov

The efficacy of SU11606 has also been validated in in vivo preclinical models. In a xenograft model using human colorectal carcinoma LoVo cells, SU11274 significantly suppressed tumor growth. nih.gov Similarly, in a non-small cell lung cancer xenograft model, SU11274 effectively reduced tumor volume. e-crt.orgnih.gov These findings from preclinical models underscore the therapeutic potential of targeting the c-MET pathway with specific inhibitors like SU11606.

Table 2: Preclinical Efficacy of SU11274

| Model System | Parameter | Result | Concentration/Dose | Reference |

|---|---|---|---|---|

| Cell-free assay | c-MET kinase inhibition (IC50) | 10 nM | N/A | medchemexpress.comselleckchem.com |

| NSCLC cell lines | Cell viability inhibition (IC50) | 0.8-4.4 µM | N/A | medchemexpress.comselleckchem.com |

| SCLC cell lines (H69, H345) | HGF-induced cell growth inhibition (IC50) | 3.4 µM, 6.5 µM | N/A | medchemexpress.comselleckchem.com |

| LoVo (colorectal) cells | Cell proliferation | Significant suppression | Not specified | nih.gov |

| LoVo (colorectal) cells | Cell cycle | G1-phase arrest | Not specified | nih.gov |

| LoVo (colorectal) xenograft | Tumor growth | Apparent restraint | Not specified | nih.gov |

| A549 (NSCLC) xenograft | Tumor volume | Effective shrinkage | Not specified | e-crt.orgnih.gov |

Mechanism of Action of Su11606 at the Molecular and Cellular Levels

Direct Inhibitory Activity against c-MET Kinase Enzymatic Function

SU11606 functions as a direct inhibitor of the enzymatic activity of c-MET kinase. This inhibition occurs through its interaction with the catalytic domain of the receptor.

Identification through High-Throughput Kinase Assays

The inhibitory activity of compounds like SU11606 against c-MET kinase has been identified through high-throughput kinase assays. These assays are designed to measure the ability of a compound to inhibit the phosphorylation activity of the kinase. For instance, high-throughput screening (HTS) campaigns have been conducted using assays that measure the inhibition of phosphorylation of a substrate, such as poly(Glu:Tyr), by c-MET kinase aacrjournals.orgnih.gov. These screenings can identify compounds that exhibit inhibitory activity, which are then further evaluated for their potency aacrjournals.orgnih.gov. SU11606 has demonstrated potent inhibitory activity in such in vitro kinase assays aacrjournals.org.

Interactive Table 1: In Vitro Kinase Inhibition by SU11606 and Related Compounds

| Compound | Average IC₅₀ (µM) (c-MET Kinase Assay) aacrjournals.org |

| SU11271 | 0.04 |

| SU11274 | 0.01 |

| SU11606 | 0.17 |

Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Molecular Interactions with the Catalytic Core Region of the MET Kinase Domain

SU11606, as a small molecule inhibitor, targets the catalytic core region of the c-MET kinase domain nih.gov. Small molecule inhibitors targeting c-MET kinase often bind to the ATP-binding site within this domain ucl.ac.ukwikipedia.org. These inhibitors can be classified based on their binding mode, with some binding to the active conformation of the kinase and others to the inactive conformation wikipedia.orgmdpi.comnih.gov. SU11606 is described as a pyrrole-indolinone Met kinase inhibitor aacrjournals.org. Structurally related compounds, also pyrrole-indolin-2-ones, have been shown to dock in the ATP binding site of the Met kinase domain ucl.ac.uk. The binding to the catalytic core region disrupts the enzyme's ability to transfer a phosphate (B84403) group, thereby inhibiting its kinase activity nih.govnih.gov.

Attenuation of Ligand-Induced c-MET Receptor Phosphorylation

A key aspect of SU11606's mechanism is its ability to attenuate the phosphorylation of the c-MET receptor induced by its ligand, Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

Inhibition of HGF/SF-mediated Autophosphorylation

Binding of HGF/SF to the extracellular domain of c-MET typically induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain nih.govsigmaaldrich.com. This autophosphorylation is a critical step in activating the receptor's kinase activity and initiating downstream signaling sigmaaldrich.comuniprot.org. SU11606 has been shown to inhibit HGF-induced c-MET autophosphorylation in a dose-dependent manner in cellular contexts aacrjournals.org. This indicates that SU11606 can cross the cell membrane and target the kinase within the cell, blocking the phosphorylation events triggered by ligand binding aacrjournals.org.

Interactive Table 2: Effect of SU11606 on HGF-Induced c-MET Autophosphorylation in A549 Cells

| SU11606 Concentration (µM) | Inhibition of HGF-Induced Met Phosphorylation aacrjournals.org |

| 0.3 | Substantial inhibitory activity |

| 1.25 | Showed inhibitory effects (compared to SU11274) |

| 2.5 | Showed inhibitory effects (compared to SU11271) |

Note: Data is qualitative based on reported observations aacrjournals.org. Dose-response was observed.

Impact on Tyrosine Residues Tyr1234 and Tyr1235 Phosphorylation

The phosphorylation of specific tyrosine residues within the kinase domain, particularly Tyr1234 and Tyr1235 (and also Tyr1230), is crucial for the full activation of c-MET kinase activity nih.govucl.ac.uksigmaaldrich.combiossusa.com. These residues are located within the activation loop of the kinase domain nih.govsigmaaldrich.com. HGF binding initiates the phosphorylation of Tyr1234 and Tyr1235, leading to a conformational change that facilitates further phosphorylation and recruitment of downstream signaling molecules nih.gov. By inhibiting c-MET kinase activity, SU11606 is expected to block or reduce the phosphorylation of these critical tyrosine residues, thereby preventing the full activation of the receptor and downstream signaling cascades nih.govnih.gov. Antibodies specifically targeting phosphorylated Tyr1234 and Tyr1235 are used to detect activated c-MET biossusa.comcellapplications.com.

Downstream Signal Transduction Pathway Modulation

Activated c-MET receptor, through the phosphorylation of tyrosine residues including Tyr1349 and Tyr1356 at the C-terminal tail, recruits various adaptor proteins and initiates multiple intracellular signaling cascades nih.govucl.ac.ukmdpi.comsigmaaldrich.comuniprot.org. These pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT3 pathway nih.govmdpi.comuniprot.org. These pathways regulate essential cellular processes such as proliferation, migration, survival, and invasion nih.govucl.ac.ukmdpi.comuniprot.orgnih.gov. By inhibiting the kinase activity and phosphorylation of c-MET, SU11606 is able to disrupt the activation of these downstream signaling pathways aacrjournals.orgnih.govnih.gov. For example, studies have shown that c-MET inhibitors can block signal transduction by inhibiting the phosphorylation of downstream molecules aacrjournals.orgnih.gov. SU11606 and related inhibitors have been shown to significantly reduce HGF-stimulated phosphorylation of Gab1, an adaptor protein that links c-MET to several downstream pathways, suggesting that these inhibitors can block signal transduction from MET by inhibiting its kinase activity aacrjournals.org. Inhibition of these pathways ultimately impacts the cellular responses mediated by HGF/SF and c-MET activation aacrjournals.orgucl.ac.uknih.gov.

Compound Names and PubChem CIDs

Disruption of PI3K/AKT/mTOR Pathway Activation

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade involved in regulating cell cycle progression, cell survival, protein synthesis, and growth oncotarget.comnih.govwikipedia.org. Activation of receptor tyrosine kinases, such as c-Met, can stimulate Class IA PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt, a serine/threonine kinase. Activated Akt subsequently phosphorylates various downstream substrates, including mTOR, influencing key cellular functions oncotarget.comnih.govwikipedia.orgnih.gov. The PI3K/Akt/mTOR pathway is frequently hyperactivated in many cancers, contributing to proliferation and resistance to apoptosis wikipedia.orgmdpi.com. While direct evidence detailing SU11606's specific impact on each component of the PI3K/AKT/mTOR pathway was not explicitly found, its role as a Met inhibitor suggests it would disrupt the activation of this pathway downstream of Met signaling. Preclinical investigations have shown that concurrent administration of MET inhibitors and PI3K inhibitors can reestablish sensitivity in drug-resistant tumor cells, implying a connection between Met signaling and the PI3K pathway nih.gov.

Modulation of RAS/RAF/MAPK Signaling Cascade

The RAS/RAF/MAPK pathway, also known as the MAPK/ERK pathway, is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell growth, differentiation, and survival anygenes.comcreativebiolabs.netwikipedia.org. Upon activation by growth factors binding to RTKs like c-Met, RAS proteins are activated, which in turn activate RAF kinases. This initiates a phosphorylation cascade involving MEK and ultimately ERK (MAPK), leading to changes in gene expression that affect cell division and survival anygenes.comcreativebiolabs.netwikipedia.orgembopress.org. Dysregulation of the RAS/MAPK pathway is commonly observed in cancer, contributing to uncontrolled cell proliferation and survival anygenes.comcreativebiolabs.nete-jlc.org. Inhibition of Met kinase by compounds like SU11606 is expected to modulate the activation of the RAS/RAF/MAPK pathway, as this cascade is a downstream effector of Met signaling nih.gov. HGF-induced cell scattering, migration, and invasion have been shown to involve the activation of the MAPK signaling pathway embopress.orgresearchgate.net.

Effects on JAK/STAT Signaling Axis

The JAK/STAT signaling pathway is involved in various cellular processes, including immunity, cell division, and cell death wikipedia.orgresearchgate.net. This pathway is typically activated by the binding of cytokines and growth factors to cell surface receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which form dimers and translocate to the nucleus to regulate gene transcription wikipedia.orgresearchgate.netiranjd.irnih.gov. The JAK-STAT pathway can be activated downstream of receptor tyrosine kinases, including c-Met . While specific research detailing SU11606's direct effects on the JAK/STAT pathway was not extensively found within the provided context, its role as a Met inhibitor suggests a potential to influence this pathway, given its downstream activation by Met signaling . The JAK-STAT pathway has also been shown to interconnect with the PI3K/AKT/mTOR pathway wikipedia.org.

Functional Consequences on Cellular Phenotypes in Preclinical Models

Preclinical studies have investigated the effects of SU11606 on various cellular behaviors associated with cancer progression, primarily focusing on its role as a Met inhibitor.

Inhibition of HGF/SF-Induced Cell Motility and Invasion

Cell motility and invasion are critical processes in tumor metastasis nih.govfrontiersin.orgsigmaaldrich.com. HGF/SF is a known inducer of cell motility and invasion in various cell types, including epithelial and carcinoma cells, through the activation of its receptor, c-Met aacrjournals.orgembopress.orgplos.orgmdpi.comnih.gov. SU11606 has been shown to inhibit HGF/SF-induced motility and invasion in preclinical models aacrjournals.org. Studies using rat intestinal epithelial (RIE-1) cell colonies suspended in Matrigel demonstrated that SU11606 inhibited the formation of tubular structures and invasive growth at low concentrations aacrjournals.org. Similar inhibitory effects were observed with human lung carcinoma cell line A549 and B16F1 cell invasion through Matrigel in a Boyden chamber invasion assay aacrjournals.org. This inhibition of motility and invasion is a significant functional consequence of SU11606's activity as a Met kinase inhibitor.

Suppression of Carcinoma Cell Proliferation

Uncontrolled cell proliferation is a hallmark of cancer google.comgoogle.comgoogle.com. The HGF/Met signaling pathway plays a role in promoting cellular proliferation and tumor growth nih.govresearchgate.net. SU11606 has been shown to inhibit HGF-induced cell proliferation in human pancreatic carcinoma BxPC3 cells aacrjournals.org. In this model, SU11606 inhibited HGF-induced BrdUrd incorporation into newly synthesized DNA with an IC50 value of 0.89 μM aacrjournals.org. The inhibitory effect on proliferation was observed at concentrations well below those showing cytotoxicity, suggesting a specific anti-proliferative effect rather than general toxicity aacrjournals.org. This demonstrates SU11606's ability to suppress carcinoma cell proliferation in preclinical settings.

Table 1: Inhibition of HGF-Induced Cell Proliferation in BxPC3 Cells by SU11606 and Related Compounds

| Compound | IC50 (μM) for Inhibition of HGF-induced BrdUrd Incorporation |

| SU11271 | 2.27 aacrjournals.org |

| SU11274 | 2.02 aacrjournals.org |

| SU11606 | 0.89 aacrjournals.org |

Modulation of Apoptotic Processes

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation contributes to cancer development creativebiolabs.netgoogle.comgoogle.comresearchgate.net. The PI3K/AKT pathway, often activated downstream of RTKs like c-Met, plays a role in promoting cell survival and inhibiting apoptosis oncotarget.commdpi.com. The RAS/MAPK pathway also influences cell survival and can help cells resist apoptosis anygenes.comcreativebiolabs.net. While direct evidence detailing SU11606's specific impact on apoptotic processes was not extensively found within the provided context, its inhibitory effects on pathways that promote survival (PI3K/AKT/mTOR and RAS/RAF/MAPK) suggest a potential to modulate apoptosis in preclinical models. Inhibitors targeting pathways involved in cell survival and proliferation, such as the PI3K-Akt and Raf-MEK-ERK pathways, may be necessary to effectively promote apoptosis mdpi.com. Compounds with anti-tumor activity can reduce tumor cell proliferation, viability, or metastatic activity, which can involve the induction of apoptosis google.comgoogle.comgoogleapis.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| SU11606 | Not found in provided search results |

| HGF | Not found in provided search results |

| SF | Not found in provided search results |

| PI3K | Not found in provided search results |

| AKT | Not found in provided search results |

| mTOR | Not found in provided search results |

| RAS | Not found in provided search results |

| RAF | Not found in provided search results |

| MAPK | Not found in provided search results |

| JAK | Not found in provided search results |

| STAT | Not found in provided search results |

| c-Met | Not found in provided search results |

| SU11271 | Not found in provided search results |

| SU11274 | Not found in provided search results |

| BrdUrd | Not found in provided search results |

| Matrigel | Not found in provided search results |

| E-cadherin | Not found in provided search results |

| Snail | Not found in provided search results |

| Egr-1 | Not found in provided search results |

| MEK | Not found in provided search results |

| ERK | Not found in provided search results |

| PIP2 | Not found in provided search results |

| PIP3 | Not found in provided search results |

| PTEN | Not found in provided search results |

| GAB1 | Not found in provided search results |

| GAB2 | Not found in provided search results |

| RIE-1 | Not found in provided search results |

| A549 | Not found in provided search results |

| B16F1 | Not found in provided search results |

| BxPC3 | Not found in provided search results |

SU11606 exerts its effects by interfering with signal transduction pathways that are crucial for cell growth, survival, motility, and invasion. As an inhibitor of the Met kinase, SU11606 can block the downstream signaling cascades activated by Hepatocyte Growth Factor/Scatter Factor (HGF/SF) binding to its receptor, c-Met. Activation of c-Met by HGF/SF typically leads to the phosphorylation of tyrosine residues on the receptor, creating docking sites for various adaptor proteins that subsequently activate multiple downstream pathways, including the PI3K/AKT/mTOR, RAS/RAF/MAPK, and JAK/STAT pathways aacrjournals.orgnih.gov.

Disruption of PI3K/AKT/mTOR Pathway Activation

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade involved in regulating cell cycle progression, cell survival, protein synthesis, and growth oncotarget.comnih.govwikipedia.org. Activation of receptor tyrosine kinases, such as c-Met, can stimulate Class IA PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt, a serine/threonine kinase. Activated Akt subsequently phosphorylates various downstream substrates, including mTOR, influencing key cellular functions oncotarget.comnih.govwikipedia.orgnih.gov. The PI3K/Akt/mTOR pathway is frequently hyperactivated in many cancers, contributing to proliferation and resistance to apoptosis wikipedia.orgmdpi.com. While direct evidence detailing SU11606's specific impact on each component of the PI3K/AKT/mTOR pathway was not explicitly found, its role as a Met inhibitor suggests it would disrupt the activation of this pathway downstream of Met signaling. Preclinical investigations have shown that concurrent administration of MET inhibitors and PI3K inhibitors can reestablish sensitivity in drug-resistant tumor cells, implying a connection between Met signaling and the PI3K pathway nih.gov.

Modulation of RAS/RAF/MAPK Signaling Cascade

The RAS/RAF/MAPK pathway, also known as the MAPK/ERK pathway, is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell growth, differentiation, and survival anygenes.comcreativebiolabs.netwikipedia.org. Upon activation by growth factors binding to RTKs like c-Met, RAS proteins are activated, which in turn activate RAF kinases. This initiates a phosphorylation cascade involving MEK and ultimately ERK (MAPK), leading to changes in gene expression that affect cell division and survival anygenes.comcreativebiolabs.netwikipedia.orgembopress.org. Dysregulation of the RAS/MAPK pathway is commonly observed in cancer, contributing to uncontrolled cell proliferation and survival anygenes.comcreativebiolabs.nete-jlc.org. Inhibition of Met kinase by compounds like SU11606 is expected to modulate the activation of the RAS/RAF/MAPK pathway, as this cascade is a downstream effector of Met signaling nih.gov. HGF-induced cell scattering, migration, and invasion have been shown to involve the activation of the MAPK signaling pathway embopress.orgresearchgate.net.

Effects on JAK/STAT Signaling Axis

The JAK/STAT signaling pathway is involved in various cellular processes, including immunity, cell division, and cell death wikipedia.orgresearchgate.net. This pathway is typically activated by the binding of cytokines and growth factors to cell surface receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which form dimers and translocate to the nucleus to regulate gene transcription wikipedia.orgresearchgate.netiranjd.irnih.gov. The JAK-STAT pathway can be activated downstream of receptor tyrosine kinases, including c-Met . While specific research detailing SU11606's direct effects on the JAK/STAT pathway was not extensively found within the provided context, its role as a Met inhibitor suggests a potential to influence this pathway, given its downstream activation by Met signaling . The JAK-STAT pathway has also been shown to interconnect with the PI3K/AKT/mTOR pathway wikipedia.org.

Functional Consequences on Cellular Phenotypes in Preclinical Models

Preclinical studies have investigated the effects of SU11606 on various cellular behaviors associated with cancer progression, primarily focusing on its role as a Met inhibitor.

Inhibition of HGF/SF-Induced Cell Motility and Invasion

Cell motility and invasion are critical processes in tumor metastasis nih.govfrontiersin.orgsigmaaldrich.com. HGF/SF is a known inducer of cell motility and invasion in various cell types, including epithelial and carcinoma cells, through the activation of its receptor, c-Met aacrjournals.orgembopress.orgplos.orgmdpi.comnih.gov. SU11606 has been shown to inhibit HGF/SF-induced motility and invasion in preclinical models aacrjournals.org. Studies using rat intestinal epithelial (RIE-1) cell colonies suspended in Matrigel demonstrated that SU11606 inhibited the formation of tubular structures and invasive growth at low concentrations aacrjournals.org. Similar inhibitory effects were observed with human lung carcinoma cell line A549 and B16F1 cell invasion through Matrigel in a Boyden chamber invasion assay aacrjournals.org. This inhibition of motility and invasion is a significant functional consequence of SU11606's activity as a Met kinase inhibitor.

Suppression of Carcinoma Cell Proliferation

Uncontrolled cell proliferation is a hallmark of cancer google.comgoogle.comgoogle.com. The HGF/Met signaling pathway plays a role in promoting cellular proliferation and tumor growth nih.govresearchgate.net. SU11606 has been shown to inhibit HGF-induced cell proliferation in human pancreatic carcinoma BxPC3 cells aacrjournals.org. In this model, SU11606 inhibited HGF-induced BrdUrd incorporation into newly synthesized DNA with an IC50 value of 0.89 μM aacrjournals.org. The inhibitory effect on proliferation was observed at concentrations well below those showing cytotoxicity, suggesting a specific anti-proliferative effect rather than general toxicity aacrjournals.org. This demonstrates SU11606's ability to suppress carcinoma cell proliferation in preclinical settings.

| Compound | IC50 (μM) for Inhibition of HGF-induced BrdUrd Incorporation |

| SU11271 | 2.27 aacrjournals.org |

| SU11274 | 2.02 aacrjournals.org |

| SU11606 | 0.89 aacrjournals.org |

Modulation of Apoptotic Processes

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation contributes to cancer development creativebiolabs.netgoogle.comgoogle.comresearchgate.net. The PI3K/AKT pathway, often activated downstream of RTKs like c-Met, plays a role in promoting cell survival and inhibiting apoptosis oncotarget.commdpi.com. The RAS/MAPK pathway also influences cell survival and can help cells resist apoptosis anygenes.comcreativebiolabs.net. While direct evidence detailing SU11606's specific impact on apoptotic processes was not extensively found within the provided context, its inhibitory effects on pathways that promote survival (PI3K/AKT/mTOR and RAS/RAF/MAPK) suggest a potential to modulate apoptosis in preclinical models. Inhibitors targeting pathways involved in cell survival and proliferation, such as the PI3K-Akt and Raf-MEK-ERK pathways, may be necessary to effectively promote apoptosis mdpi.com. Compounds with anti-tumor activity can reduce tumor cell proliferation, viability, or metastatic activity, which can involve the induction of apoptosis google.comgoogle.comgoogleapis.com.

Preclinical Research Methodologies and Empirical Findings

In Vitro Experimental Paradigms and Data Analysis

Cell-Based Assays for Assessing c-MET Kinase Activity and Inhibition

The inhibitory potential of SU11606 against the c-MET kinase has been a primary focus of in vitro characterization. Cell-free enzymatic assays are standardly employed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. While specific IC50 data for SU11606 is not publicly available, related compounds targeting the c-MET pathway have demonstrated IC50 values in the nanomolar range, suggesting a potentially high degree of potency for selective c-MET inhibitors. These assays typically involve the recombinant c-MET kinase domain and a substrate, with inhibition measured by a decrease in substrate phosphorylation.

Immunoblotting and Phosphorylation Analysis in Carcinoma Cell Lines (e.g., A549 cells)

To understand the cellular mechanism of action, immunoblotting, or Western blotting, is utilized to assess the phosphorylation status of c-MET and its downstream signaling proteins in carcinoma cell lines like the human lung adenocarcinoma cell line, A549. Upon stimulation with its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor undergoes autophosphorylation, activating downstream pathways that promote cell growth and survival. Treatment with a c-MET inhibitor is expected to decrease this HGF-induced phosphorylation.

In studies with A549 cells, which express c-MET, treatment with c-MET inhibitors leads to a dose-dependent reduction in the phosphorylation of the c-MET receptor at specific tyrosine residues (e.g., Y1234/1235). This inhibition of the primary target subsequently affects downstream signaling molecules. Key proteins in these pathways, such as Akt and Erk, would also be examined for changes in their phosphorylation state to confirm the downstream effects of c-MET inhibition by SU11606.

Table 1: Expected Outcome of Immunoblotting Analysis in A549 Cells Treated with SU11606

| Target Protein | Expected Change in Phosphorylation | Downstream Pathway |

| c-MET | Decreased | - |

| Akt | Decreased | PI3K/Akt |

| Erk | Decreased | MAPK/Erk |

Quantitative Assessment of Cell Migration and Invasion (e.g., in Epithelial and Carcinoma Cells)

The effect of SU11606 on the migratory and invasive capacity of cancer cells is evaluated using assays such as the Transwell migration and invasion assays. In these experiments, carcinoma cells, for instance A549, are seeded in the upper chamber of a Transwell insert. For migration assays, cells move through a porous membrane towards a chemoattractant in the lower chamber. Invasion assays are similar but require cells to degrade and move through a layer of extracellular matrix material, mimicking the basement membrane.

It is anticipated that treatment with SU11606 would lead to a dose-dependent inhibition of both migration and invasion in c-MET-driven cancer cells. Quantitative analysis involves counting the number of cells that have successfully traversed the membrane. A significant reduction in the number of migrated and invaded cells in the SU11606-treated groups compared to a control group would indicate efficacy in hindering these key metastatic processes.

Cell Proliferation Studies (e.g., BxPC3 cells)

The impact of SU11606 on the proliferation of cancer cells is a critical aspect of its preclinical evaluation. Cell lines such as the pancreatic adenocarcinoma cell line BxPC3 are utilized for these studies. Proliferation assays, for example the MTT or MTS assay, measure the metabolic activity of cells, which correlates with the number of viable cells.

By treating BxPC3 cells with varying concentrations of SU11606 over a period of time, a dose-response curve can be generated to determine the IC50 for cell proliferation. This value represents the concentration of the compound required to inhibit cell growth by 50%. A potent anti-proliferative effect would be characterized by a low IC50 value.

Advanced In Vitro Models: Application of Three-Dimensional (3D) Cell Culture Systems and Spheroids

To better replicate the complex tumor microenvironment, advanced in vitro models such as 3D cell cultures and spheroids are increasingly being used. These models allow for the study of cell-cell and cell-matrix interactions that are absent in traditional 2D monolayer cultures. Cancer cells grown as spheroids often exhibit different sensitivities to therapeutic agents compared to their 2D counterparts.

The evaluation of SU11606 in 3D spheroid models of carcinoma cells would provide valuable insights into its potential efficacy in a more physiologically relevant context. Key parameters to assess would include the inhibitor's ability to penetrate the spheroid and its effect on cell viability and growth within the 3D structure. A reduction in spheroid size and viability following treatment with SU11606 would be indicative of its anti-tumor activity in this advanced model system.

In Vivo Experimental Models for Efficacy Evaluation

To assess the in vivo efficacy of SU11606, xenograft models are commonly employed. These models involve the implantation of human tumor cells, such as A549 or BxPC3, into immunodeficient mice. Once tumors are established, the mice are treated with SU11606, and tumor growth is monitored over time.

The primary endpoint in these studies is typically tumor growth inhibition. The volume of the tumors in the treated group is compared to that of a control group receiving a vehicle. A statistically significant reduction in tumor volume in the SU11606-treated cohort would demonstrate its anti-tumor efficacy in a living organism. Further analyses may include immunohistochemical staining of tumor tissues to confirm the inhibition of c-MET phosphorylation and downstream signaling pathways in the in vivo setting.

Table 2: Summary of Preclinical Research Findings for SU11606

| Research Area | Methodology | Cell Line(s) | Expected Key Findings |

|---|---|---|---|

| c-MET Kinase Inhibition | Enzymatic Assay | - | Determination of IC50 value. |

| Cellular Signaling | Immunoblotting | A549 | Reduced phosphorylation of c-MET, Akt, and Erk. |

| Cell Migration/Invasion | Transwell Assay | A549 | Inhibition of cell migration and invasion. |

| Cell Proliferation | MTT/MTS Assay | BxPC3 | Determination of IC50 for cell growth inhibition. |

| 3D Tumor Models | Spheroid Culture | Carcinoma cells | Reduction in spheroid size and viability. |

Establishment of Xenograft and Genetically Engineered Mouse Models

Information regarding the specific establishment of xenograft or genetically engineered mouse models (GEMMs) for the study of SU11606 is not available in the reviewed scientific literature. Methodologies for creating such models are well-established in preclinical oncology research.

Xenograft models typically involve the implantation of human tumor cells or patient-derived tumor tissue (patient-derived xenografts or PDXs) into immunodeficient mice. nih.govmdpi.com This process allows for the in vivo study of human cancers in a living organism. The choice of mouse strain (e.g., NMRI nu/nu) and implantation site (subcutaneous or orthotopic) are critical parameters in the development of these models. nih.govmdpi.com

Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to introduce specific genetic alterations that are known to drive human cancers, such as mutations in oncogenes like KIT or PDGFRA. nih.govmdpi.com These models are valuable for studying tumor development in the context of a fully intact immune system and for investigating the effects of targeted therapies on specific cancer-driving mutations. nih.govmdpi.com

Assessment of Anti-Tumorigenic Efficacy in Murine Models

Detailed empirical findings from studies assessing the anti-tumorigenic efficacy of SU11606 in specific murine models are not described in the available literature. In general, the efficacy of a compound like SU11606, a known inhibitor of receptor tyrosine kinases such as KIT, FLT3, and PDGFR, would be evaluated by monitoring its impact on tumor growth over time.

A representative, though hypothetical, data table illustrating how such findings are typically presented is shown below.

| Murine Model | Primary Oncogenic Driver | Treatment Group | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| GIST Xenograft | KIT Exon 11 Mutation | Vehicle Control | 0 | [Data not available] |

| GIST Xenograft | KIT Exon 11 Mutation | SU11606 | Data not available | [Data not available] |

| AML PDX Model | FLT3-ITD Mutation | Vehicle Control | 0 | [Data not available] |

| AML PDX Model | FLT3-ITD Mutation | SU11606 | Data not available | [Data not available] |

Methodologies for Assessing Target Engagement and Pathway Modulation in Vivo

Specific methodologies used to assess target engagement and pathway modulation for SU11606 in vivo have not been detailed in the public domain. However, standard preclinical practices for a tyrosine kinase inhibitor would involve several well-established techniques.

To determine if SU11606 is binding to its intended targets (KIT, FLT3, PDGFR) within the tumor tissue of a murine model, researchers would typically perform post-treatment analysis of tumor samples. This often involves techniques such as Western blotting or immunohistochemistry to measure the phosphorylation status of the target receptor and its downstream signaling proteins. A reduction in the phosphorylation of proteins like FLT3 would indicate successful target engagement. nih.gov

The modulation of downstream signaling pathways is a key indicator of a drug's biological activity. For an inhibitor of KIT, FLT3, and PDGFR, this would involve assessing the activity of pathways such as the MAPK and PI3K/Akt pathways. A decrease in the phosphorylation of key proteins in these cascades would demonstrate that SU11606 is effectively blocking the oncogenic signals driving tumor growth. nih.gov

A summary of common in vivo assessment methodologies is provided in the table below.

| Assessment Method | Purpose | Typical Endpoint Measured | Reference |

|---|---|---|---|

| Western Blot | To quantify changes in protein expression and phosphorylation. | Phosphorylation levels of KIT, FLT3, PDGFR, and downstream effectors (e.g., Akt, ERK). | nih.gov |

| Immunohistochemistry (IHC) | To visualize protein expression and localization within the tumor tissue. | Staining intensity and distribution of phosphorylated target proteins. | [Data not available] |

| Pharmacokinetic (PK) Analysis | To measure the concentration of the drug in plasma and tumor tissue over time. | Drug concentration levels. | [Data not available] |

| Pharmacodynamic (PD) Biomarker Analysis | To correlate drug concentration with biological effects on the target pathway. | Changes in biomarker levels (e.g., phosphorylated proteins) in relation to drug exposure. | [Data not available] |

Drug Discovery and Early Development of Su11606

Initial Identification through High-Throughput Screening of Compound Libraries

The initial identification of compounds like SU11606 often involved high-throughput screening (HTS) of large chemical libraries. HTS is a widely used technique in early drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target, such as a kinase enzyme aacrjournals.orgmedkoo.comnih.govchemicalbook.in. This process aims to identify "hits," which are compounds that show the desired activity, such as inhibiting enzyme function aacrjournals.org. While the provided sources specifically mention high-throughput screening in the context of identifying compounds like SU11248 (Sunitinib), which was developed from SU11606, they indicate that SU11606 itself was identified as a derivative of a precursor molecule, SU5402, through structural modifications aimed at improving activity against MET kinase google.com. This suggests that while HTS might have been involved in identifying initial lead series, the specific compound SU11606 emerged from subsequent optimization efforts guided by structure-activity relationships.

Structural Class and Medicinal Chemistry Principles: Pyrrole (B145914) Indolinone Derivatives

SU11606 belongs to the structural class of pyrrole-substituted indolinone derivatives google.compatsnap.comcymitquimica.com. This core structure consists of an indolinone (also known as oxindole) moiety linked to a pyrrole ring. The pyrrole nucleus is a five-membered heterocyclic ring containing nitrogen, known for its unique electronic properties and prevalence in various natural and synthetic biologically active compounds. The indolinone scaffold is also a common motif in medicinal chemistry, found in numerous kinase inhibitors. The combination of these two rings in the pyrrole indolinone framework provides a versatile scaffold for designing compounds that can interact with the ATP-binding site of kinases.

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

Structure-Activity Relationship (SAR) studies were crucial in the development of SU11606 and related compounds as MET kinase inhibitors patsnap.comcymitquimica.com. SAR involves systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. This iterative process helps researchers understand which parts of the molecule are essential for binding to the target and eliciting the desired effect, guiding the rational design of more potent and selective inhibitors.

For pyrrole indolinone derivatives targeting MET kinase, SAR studies focused on modifications to different parts of the core structure, including the indolinone ring and the pyrrole substituent patsnap.comcymitquimica.com. These studies aimed to optimize interactions with the MET kinase ATP-binding site and improve properties such as potency and selectivity.

Strategic Structural Modifications for Enhanced MET Kinase Inhibitory Activity

Strategic structural modifications were performed on the pyrrole indolinone scaffold to enhance MET kinase inhibitory activity patsnap.comcymitquimica.com. A key area of focus for modification was the C-3 position of the indolinone ring, where the pyrrole substituent is attached patsnap.comcymitquimica.com. Modifications at this position, as well as the addition of groups at the C5 position of the indolinone and on the pyrrole ring, were shown to significantly improve inhibitory activity against MET kinase google.com.

Specific examples of modifications and their impact on MET kinase inhibition, as highlighted in the research findings, include variations in the substituents on the sulfonamide group at the 5-position of the indolinone and the basic group on the pyrrole ring google.com. These changes influenced the potency and selectivity of the compounds google.com. For instance, SU11274, a related indolinone derivative, which combined structural features from other compounds including those found in SU11606, demonstrated improved selectivity for MET over other kinases like FLK-1 and FGFR1 while maintaining similar potency for MET google.com.

The following table summarizes the MET kinase inhibitory activity (IC₅₀ values) for SU11606 and two related compounds, SU11271 and SU11274, illustrating the impact of structural variations on potency:

| Compound | MET Kinase IC₅₀ (µM) |

| SU11271 | 0.04 |

| SU11274 | 0.01 |

| SU11606 | 0.17 |

Data Source: google.com

These findings underscore the importance of specific structural features and modifications in optimizing the inhibitory activity of pyrrole indolinone derivatives against MET kinase.

Preclinical Candidate Identification and Optimization Process

SU11606 served as an important compound in the preclinical development pipeline, acting as a precursor to the approved multi-targeted kinase inhibitor Sunitinib (SU11248) google.com. The preclinical candidate identification and optimization process involves selecting lead compounds with promising activity and favorable properties and then refining their characteristics to make them suitable for clinical trials. This includes further SAR studies, assessment of pharmacokinetic properties, and evaluation of efficacy in relevant preclinical models.

SU11606's potent inhibitory activity against MET kinase made it a valuable lead compound for further development google.compatsnap.com. While SU11606 itself did not progress to widespread clinical use, the knowledge gained from its discovery, structural characterization, and SAR studies was instrumental in the design and optimization of related compounds, ultimately leading to the identification of SU11248 as a clinical candidate google.com. The optimization process aimed to improve various aspects of the lead compound's profile, including potency, selectivity, and pharmacokinetic properties, to yield a molecule with the best potential for therapeutic success.

Mechanisms of Acquired Resistance to C Met Inhibition

Compensatory Activation of c-MET Signaling Pathway Components

One mechanism of acquired resistance involves the increased activation of the c-MET signaling pathway itself, compensating for the inhibitory effects of the drug.

Upregulation of Hepatocyte Growth Factor (HGF) Secretion

Hepatocyte Growth Factor (HGF) is the natural ligand for c-MET, and its binding to the receptor is a primary driver of c-MET activation cancernetwork.comfrontiersin.org. Upregulation of HGF secretion can lead to increased ligand-dependent activation of c-MET, overwhelming the inhibitory capacity of c-MET inhibitors cancernetwork.comamegroups.orgspandidos-publications.comresearchgate.netdovepress.com. This increased HGF production can occur from tumor cells themselves or from cells within the tumor microenvironment, such as stromal and fibroblast cells amegroups.org. Excessive autocrine or paracrine HGF signaling can activate MET in a Gab1 signaling-dependent manner and has been shown to contribute to resistance to targeted therapies, including EGFR inhibitors where MET activation acts as a bypass mechanism amegroups.org. Studies have reported high levels of HGF expression in resistant tumor samples amegroups.org.

Genetic Alterations within the MET Receptor Tyrosine Kinase Gene

Genetic alterations directly affecting the MET gene, which encodes the c-MET receptor, are significant contributors to acquired resistance. These alterations can impact the structure and function of the receptor, affecting drug binding or leading to constitutive activation.

Identification and Characterization of Kinase Domain Mutations

Acquired mutations within the kinase domain of the MET receptor can directly interfere with the binding of tyrosine kinase inhibitors (TKIs), including c-MET inhibitors. These "on-target" mutations can weaken the interaction between the drug and the kinase domain, reducing the drug's effectiveness aacrjournals.orgacs.org. Studies analyzing patients who developed resistance to MET TKIs have identified secondary mutations in the kinase domain aacrjournals.orgnih.govelifesciences.orgnih.gov. Hotspot mutations in codons D1228 and Y1230 have been frequently detected in patients progressing on type I MET TKIs aacrjournals.orgnih.gov. Other identified kinase domain mutations associated with resistance include G1163R and mutations affecting residues L1195 and F1200, which can confer resistance to specific types of MET inhibitors aacrjournals.org. These mutations can occur as single events or polyclonally within the tumor aacrjournals.orgnih.gov.

Role of Juxtamembrane Domain Mutations in Resistance

Mutations within the juxtamembrane (JM) domain, encoded by MET exon 14, play a crucial role in regulating c-MET activity and degradation cancernetwork.comdovepress.comoup.com. Exon 14 skipping mutations, which result in the deletion of this domain, lead to a loss of a key negative regulatory mechanism, including the binding site for the E3 ubiquitin ligase CBL (Tyr1003) cancernetwork.comdovepress.comnih.govoup.com. The absence of this domain impairs c-MET receptor ubiquitination and degradation, resulting in increased receptor stability and sustained signaling cancernetwork.comnih.govoup.commdpi.com. This constitutive activation of the kinase domain contributes significantly to tumorigenesis and can confer resistance to c-MET inhibitors nih.govoup.commdpi.com. While often considered a primary oncogenic driver, MET exon 14 skipping can also be a mechanism of acquired resistance cancernetwork.com.

Emergence of Bypass Signaling Pathways

Cancer cells can develop resistance to c-MET inhibition by activating alternative signaling pathways that bypass the blocked c-MET pathway. These "off-target" mechanisms ensure continued cell survival and proliferation. Bypass pathways often involve the activation or amplification of other receptor tyrosine kinases or components of downstream signaling cascades. Examples of such bypass mechanisms include mutations or amplification of KRAS, and amplification of other signaling kinases such as EGFR, HER3, and BRAF aacrjournals.orgmdpi.commdpi.com. Activation of the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are downstream of c-MET, can also be sustained through the activation of these alternative pathways despite c-MET inhibition amegroups.orgmdpi.comoncotarget.comaacrjournals.org. MET amplification itself can also act as a bypass mechanism conferring resistance to inhibitors of other pathways, such as EGFR TKIs amegroups.orgnih.govoncotarget.comfrontiersin.org.

Preclinical Strategies for Overcoming or Circumventing Resistance

Addressing acquired resistance to c-MET inhibition is a critical area of research. Preclinical studies are exploring various strategies to overcome or circumvent these resistance mechanisms. Combination therapies are a prominent approach, involving the co-administration of c-MET inhibitors with agents targeting the identified bypass pathways oncotarget.comfrontiersin.orgmdpi.comoaepublish.comnih.gov. For instance, combining MET inhibitors with EGFR inhibitors has shown promise in overcoming resistance mediated by EGFR amplification oncotarget.comfrontiersin.org. Novel agents, such as antibody-drug conjugates targeting MET, are also being investigated for their potential to overcome resistance, including that conferred by MET kinase domain mutations nih.gov. Furthermore, understanding specific resistance mechanisms, such as lysosomal sequestration of inhibitors like Sunitinib, is leading to the exploration of strategies to counteract these processes uroonkolojibulteni.commdpi.comoaepublish.comaacrjournals.orgmdpi.com. Preclinical models are essential for identifying and validating these strategies before their translation to clinical trials frontiersin.org.

Synergistic Therapeutic Strategies in Preclinical Research with C Met Inhibitors

Combination with Other Receptor Tyrosine Kinase (RTK) Inhibitors

An extensive search of publicly available preclinical research literature did not yield specific studies detailing the synergistic effects of SU11606 in combination with other receptor tyrosine kinase (RTK) inhibitors. While the rationale for combining RTK inhibitors to overcome resistance and target multiple signaling pathways is well-established in oncology, specific data on SU11606 in such combinations is not presently available.

Integration with Epigenetic Modulators

There is currently no available preclinical data from scientific literature investigating the integration of SU11606 with epigenetic modulators. The potential for synergy between kinase inhibitors and agents that modify the epigenome is an area of active cancer research, with the aim of restoring the expression of tumor suppressor genes or sensitizing cancer cells to targeted therapies. However, specific preclinical studies exploring this approach with SU11606 have not been identified.

Synergism with Immunotherapeutic Agents

Preclinical studies examining the synergistic potential of combining SU11606 with immunotherapeutic agents, such as immune checkpoint inhibitors, are not available in the current body of scientific literature. The interplay between signaling pathways targeted by kinase inhibitors and the tumor immune microenvironment is a critical area of investigation in immuno-oncology. Despite this, there is no specific published research on how SU11606 might modulate immune responses or act in concert with immunotherapies.

Methodological Considerations for Preclinical Combination Studies

While there are no specific methodological papers focused solely on preclinical combination studies involving SU11606, general principles for designing such studies are well-established. These include the importance of selecting appropriate in vitro and in vivo models, determining optimal dosing and scheduling of the combined agents, and utilizing robust pharmacodynamic and efficacy endpoints. The design of preclinical trials for combination therapies requires careful consideration to produce data that can be translated into clinical settings. Key aspects include assessing synergy, antagonism, or additive effects through validated methodologies.

Q & A

Q. How can I design a robust experimental protocol to evaluate SU11606’s inhibitory effects on tyrosine kinase activity?

- Methodological Answer : Begin by defining the kinase targets of interest (e.g., FLT3, VEGFR) based on prior literature . Use in vitro kinase assays with recombinant proteins to establish baseline inhibitory concentrations (IC₅₀). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Optimize assay conditions (pH, temperature, substrate concentration) using factorial design experiments to minimize variability . Validate results with orthogonal methods like Western blotting for downstream phosphorylation targets . Document all parameters (e.g., enzyme lot numbers, incubation times) to ensure reproducibility .

Q. What are the key considerations for selecting appropriate cell lines or animal models to study SU11606’s pharmacokinetics?

- Methodological Answer : Prioritize models with physiological relevance to SU11606’s therapeutic targets. For cancer research, use cell lines expressing high levels of target kinases (e.g., AML cell lines for FLT3 inhibition studies) . For in vivo studies, select animal models (e.g., xenograft mice) with genetic or pharmacological alignment to human disease states. Monitor plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS. Account for interspecies metabolic differences by cross-referencing cytochrome P450 activity data .

Q. How should I structure a literature review to identify gaps in SU11606 research?

- Methodological Answer : Use systematic search strategies across databases (PubMed, SciFinder) with keywords: “SU11606,” “tyrosine kinase inhibitor,” and specific targets (e.g., “FLT3 inhibition”). Filter results by study type (e.g., in vitro, preclinical) and year (prioritize recent studies). Create a matrix to categorize findings:

| Category | Key Findings | Contradictions |

|---|---|---|

| Efficacy | IC₅₀ ranges for FLT3 inhibition | Discrepancies in tumor regression rates |

| Toxicity | Hepatotoxicity thresholds in rodents | Limited long-term toxicity data |

| Identify understudied areas (e.g., resistance mechanisms) as potential research directions . |

Advanced Research Questions

Q. How can I resolve contradictions in reported efficacy data for SU11606 across different experimental models?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by model type (e.g., in vitro vs. in vivo), dosage, and endpoint metrics. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify significant outliers. For example, if SU11606 shows poor efficacy in 3D cell cultures but high potency in monolayer assays, investigate factors like drug penetration or hypoxia-induced kinase activation . Replicate conflicting studies under standardized conditions to isolate variables (e.g., batch-to-batch compound variability) .

Q. What advanced techniques can validate SU11606’s target specificity and off-target effects?

- Methodological Answer : Employ chemoproteomics (e.g., kinome-wide profiling using affinity pulldown assays) to map SU11606’s binding partners . Combine with CRISPR-Cas9 knockout models to confirm on-target effects. For off-target analysis, use high-content screening (HCS) with panels of engineered cell lines expressing mutant kinases. Cross-validate findings with molecular dynamics simulations to assess binding affinity variations .

Q. How can I optimize SU11606 dosing regimens to mitigate toxicity while maintaining efficacy in preclinical models?

- Methodological Answer : Develop a pharmacokinetic/pharmacodynamic (PK/PD) model using non-linear mixed-effects modeling (NONMEM). Input parameters include:

- Cmax , AUC (from plasma samples)

- EC50 (from efficacy assays)

- TD50 (from toxicity studies)

Simulate dosing schedules (e.g., intermittent vs. continuous) to identify regimens that maximize the therapeutic index. Validate predictions in longitudinal animal studies with biomarker monitoring (e.g., serum ALT for hepatotoxicity) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing SU11606’s dose-response relationships in heterogeneous datasets?

- Methodological Answer : Apply hierarchical Bayesian modeling to account for variability across experiments (e.g., lab-specific protocols). Use tools like Stan or PyMC3 to estimate posterior distributions for IC₅₀ values. For time-series data (e.g., tumor volume changes), fit mixed-effects models with random slopes for individual subjects. Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How should I address missing data or outliers in SU11606 studies without compromising analytical rigor?

- Methodological Answer : Implement multiple imputation (MI) for missing data, ensuring <20% missingness per variable. For outliers, use robust statistical methods (e.g., Huber regression) or leverage machine learning (isolation forests) to detect anomalies. Predefine exclusion criteria in the experimental protocol to avoid bias .

Ethical & Reproducibility Considerations

Q. What steps ensure compliance with ethical standards in SU11606 animal studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Obtain approval from institutional animal care committees (IACUC) and include details in the methods section: housing conditions, analgesia protocols, and euthanasia criteria. Use power analysis to minimize animal numbers while maintaining statistical validity .

Q. How can I enhance the reproducibility of SU11606 research for collaborative validation?

- Methodological Answer :

Share raw data and analysis scripts via repositories (Zenodo, GitHub). Use electronic lab notebooks (ELNs) to document protocols, including batch numbers for reagents and equipment calibration records. For compound characterization, provide NMR, HPLC, and mass spectrometry data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.